1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene is a chemical compound known for its unique properties and versatility in various scientific research applications. This compound is characterized by its complex structure, which includes a dichloro-isothiocyanate group and a sulfonyl group attached to a methylbenzene ring. Its molecular formula is C10H7Cl2NO2S2, and it has a molecular weight of 308.21 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dichloro-1-isothiocyanatoethene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of thiourea linkages. This interaction can inhibit enzyme activity by modifying the active site or altering the protein’s conformation.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-isothiocyanatovinyl 4-methylphenyl sulfone
- 4-Methylbenzenesulfonyl chloride
- 2,2-Dichloro-1-isothiocyanatoethene
Uniqueness
1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene stands out due to its dual functional groups (isothiocyanate and sulfonyl), which provide a unique reactivity profile. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only possess one of these functional groups .
Properties
IUPAC Name |
1-(2,2-dichloro-1-isothiocyanatoethenyl)sulfonyl-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S2/c1-7-2-4-8(5-3-7)17(14,15)10(9(11)12)13-6-16/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRVXVHHOAQEFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350509 |
Source
|
Record name | 1-(2,2-Dichloro-1-isothiocyanatoethenesulfonyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147622-09-1 |
Source
|
Record name | 1-(2,2-Dichloro-1-isothiocyanatoethenesulfonyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.